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molecular formula C7H6BrN3O B1283562 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine CAS No. 91775-62-1

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Cat. No. B1283562
M. Wt: 228.05 g/mol
InChI Key: QPEGJUSNDDPOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07485640B2

Procedure details

A suspension of 3-bromo-8-methoxyimidazo[1,2-a]pyrazine (1.6 g, 7 mmol) in hydrogen bromide (30 wt % in acetic acid, 15 ml) was heated at 80° C. for 90 min. The reaction was cooled, diluted with water (75 ml) then neutralised with solid sodium hydrogencarbonate. The resulting solid was collected by filtration, washed with water then dried under vacuum to afford 3-bromo-7H-imidazo[1,2-a]pyrazin-8-one as a white powder: δH (360 MHz, DMSO) 6.99 (1H, d, J 5.6), 7.29 (1H, d, J 5.6), 7.62 (1H, s). This powder was suspended in N,N-dimethylformamide (15 ml) then treated with sodium hydride (203 mg of a 60% dispersion in mineral oil, 8.4 mmol). The resulting mixture was heated at 60° C. for 20 min then treated with iodomethane (870 μl, 14 mmol). After stirring for 15 min the reaction was cooled, diluted cautiously with water (150 ml) and then extracted with dichloromethane (2×100 ml). The organics were combined, washed with water, dried over anhydrous magnesium sulphate, filtered and concentrated under high vacuum. The residue was triturated with diethyl ether and the resulting solid collected by filtration to furnish 3-bromo-7-methyl-7H-imidazo[1,2-a]pyrazin-8-one as a white solid (1.4 g, 88% over 2 steps): δH (360 MHz, DMSO) 3.45 (3H, s), 7.28 (1H, d, J 6), 7.39 (1H, d, J 5.6), 7.62 (1H, s).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[C:10]([O:11]C)[C:5]2=[N:4][CH:3]=1.C(=O)([O-])O.[Na+]>Br.O>[Br:1][C:2]1[N:6]2[CH:7]=[CH:8][NH:9][C:10](=[O:11])[C:5]2=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=CN=C2N1C=CN=C2OC
Name
Quantity
15 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
then dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1C=CNC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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